molecular formula C10H8N2 B029248 2-(1H-indol-2-yl)acetonitrile CAS No. 7210-27-7

2-(1H-indol-2-yl)acetonitrile

Cat. No. B029248
CAS RN: 7210-27-7
M. Wt: 156.18 g/mol
InChI Key: RORMSTAFXZRNGK-UHFFFAOYSA-N
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Description

2-(1H-indol-2-yl)acetonitrile is a compound of interest in organic chemistry due to its structural complexity and potential for various chemical reactions and applications. It represents a key functional group in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of 2-(1H-indol-2-yl)acetonitrile has been explored through various methods. A notable approach involves the [4+1]-spirocyclization of nitroalkenes to indoles, providing a convenient route to this compound. However, this method faced challenges due to the formation of inert byproducts, which were effectively transformed into the target molecule through a novel workaround (Aksenov et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of related derivatives, such as (Z)-2-{benzo[cd]indol-2(1H)-ylidene}-2-(4-phenylthiazol-2-yl)acetonitrile, provides insights into the electronic and geometric properties of 2-(1H-indol-2-yl)acetonitrile analogs. X-ray diffraction studies offer a detailed view of the structural aspects of these molecules (Dyachenko et al., 2014).

Chemical Reactions and Properties

2-(1H-indol-2-yl)acetonitrile participates in various chemical reactions, highlighting its reactivity and functional versatility. For example, its interaction with different reagents can lead to the formation of heterocyclic compounds with potential biological activity. Its ability to undergo conjugate addition, cyclization, and other transformations underlines its significance in synthetic chemistry (Reddy et al., 2011).

Physical Properties Analysis

The physical properties of 2-(1H-indol-2-yl)acetonitrile derivatives, such as thermal stability and fluorescence quantum yield, are crucial for applications in materials science, including organic light-emitting diodes (OLEDs). Research indicates that these compounds exhibit good thermal stability and high fluorescence quantum yield, making them suitable candidates for OLED applications (Muruganantham et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(1H-indol-2-yl)acetonitrile, including its reactivity and interaction with various reagents, are fundamental to its applications in synthesis. The compound's role in the synthesis of indoles and its transformation into complex heterocyclic structures underscore its utility in creating pharmacologically relevant molecules (Choi et al., 2016).

Safety And Hazards

2-(1H-indol-2-yl)acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future directions for 2-(1H-indol-2-yl)acetonitrile include its use in the synthesis of various organic compounds due to its biological and pharmaceutical activities . It has been used as a key intermediate in total syntheses of several natural products and nonnatural pharmaceutical agents .

properties

IUPAC Name

2-(1H-indol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORMSTAFXZRNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189483
Record name 1H-Indoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-2-yl)acetonitrile

CAS RN

35913-20-3
Record name 1H-Indoleacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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